rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride
CAS No.: 1287671-03-7
Cat. No.: VC11618020
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1287671-03-7 |
|---|---|
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 |
| Standard InChI Key | PWDJLVSMCBXGFN-WLUDYRNVSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@H](C[C@H]1O2)N.Cl |
| Canonical SMILES | C1CC2C(CC1O2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₆H₁₂ClNO (hydrochloride salt) with a molecular weight of 149.62 g/mol. Its bicyclo[2.2.1]heptane core contains an oxygen atom at the 7-position, an amine group at the 2-position, and a hydrochloride counterion. The stereochemistry is defined as (1R,2S,4S), with the amine and hydroxyl groups occupying exo positions relative to the bicyclic system . The rigid structure imposes significant conformational constraints, making it a valuable scaffold for studying structure-activity relationships in drug design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | |
| IUPAC Name | (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride | |
| CAS Number | 1287671-03-7 | |
| SMILES | C1C[C@@H]2C@HN.Cl |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves multi-step processes to establish the bicyclic framework and introduce stereochemical control:
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Cycloaddition of Acrylonitrile to Furan:
Acrylonitrile reacts with furan in the presence of ZnCl₂, yielding rac-(endo:exo)-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a racemic 1:1 mixture . This step exploits the Diels-Alder reaction to form the bicyclic core. -
Catalytic Hydrogenation:
The double bond in the intermediate is reduced using Pd/C or similar catalysts, producing rac-7-oxabicyclo[2.2.1]heptane-2-carbonitrile . -
Hydrolysis and Esterification:
The nitrile group is hydrolyzed to a carboxylic acid under basic conditions (e.g., KOH/ethanol), followed by esterification to form racemic exo-esters . -
Enzymatic Resolution:
Lipase-mediated hydrolysis selectively cleaves one enantiomer of the ester, enabling separation of the desired (1R,2S,4S)-enantiomer . -
Reduction to Amine:
The resolved ester is converted to the amine via lithium aluminum hydride (LiAlH₄) reduction, followed by hydrochloride salt formation .
Reaction Optimization
Critical parameters include:
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Temperature Control: Enzymatic resolution requires temperatures of 0–15°C to maintain enzyme activity .
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Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates during reduction steps .
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Catalyst Loading: Pd/C at 5–10 wt% ensures complete hydrogenation of the bicyclic olefin .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s rigid structure and stereochemical diversity make it a versatile intermediate:
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Neurological Agents: Derivatives have been explored as sigma-1 receptor modulators for treating neuropathic pain.
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Antiviral Compounds: Functionalization at the amine position has yielded candidates with activity against RNA viruses.
Structural Studies
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Conformational Analysis: X-ray crystallography reveals that the bicyclic system enforces a boat-like conformation, limiting rotational freedom at the amine group .
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Chirality Effects: The racemic mixture’s biological activity often differs significantly from enantiopure forms, underscoring the importance of stereochemical resolution .
Comparative Analysis of Related Compounds
Table 2: Structural and Functional Analogues
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | C₇H₁₀O₃ | Carboxylic acid substituent | Polymer chemistry |
| rac-(1R,2S,4S)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-ol | C₇H₁₃NO₂ | Additional hydroxyl group | Chelating agents |
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